Cas no 6318-72-5 (3-(1H-Indol-2-yl)aniline)

3-(1H-Indol-2-yl)aniline is a heterocyclic aromatic compound featuring an indole core linked to an aniline moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its bifunctional nature allows for versatile reactivity, enabling modifications at both the indole nitrogen and the aniline group. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its applications include serving as a precursor for biologically active molecules, such as kinase inhibitors and serotonin receptor modulators. The presence of both electron-rich indole and aniline groups enhances its utility in cross-coupling reactions and other catalytic transformations.
3-(1H-Indol-2-yl)aniline structure
3-(1H-Indol-2-yl)aniline structure
Product Name:3-(1H-Indol-2-yl)aniline
CAS No:6318-72-5
MF:C14H12N2
MW:208.258482933044
MDL:MFCD00454976
CID:528631
Update Time:2025-05-20

3-(1H-Indol-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-(1H-indol-2-yl)-
    • 2-(3-AMINOPHENYL)-1H-INDOLE
    • 3-(1H-indol-2-yl)aniline
    • 2-(2,4,5-TRIFLUOROPHENYL)ETHANOL,JRD
    • 2-(3'-Aminophenyl)-indol
    • 2-(3-aminophenyl)indole
    • 3-indol-2-yl-aniline
    • Benzenamine,3-(1H-indol-2-yl)
    • 3-(1H-Indol-2-yl)aniline
    • MDL: MFCD00454976
    • Inchi: 1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2
    • InChI Key: KMPALQUHKFNPAB-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=C1C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 208.10000
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 41.81000
  • LogP: 3.99830
  • Sensitiveness: Light Sensitive

3-(1H-Indol-2-yl)aniline Security Information

  • Hazardous Material Identification: Xi

3-(1H-Indol-2-yl)aniline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-(1H-Indol-2-yl)aniline

Comprehensive Overview of 3-(1H-Indol-2-yl)aniline (CAS No. 6318-72-5)

3-(1H-Indol-2-yl)aniline, also known by its CAS number 6318-72-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines an indole and an aniline moiety, making it a valuable building block for the synthesis of various bioactive molecules.

The chemical formula of 3-(1H-Indol-2-yl)aniline is C12H12N2. Its molecular weight is 184.24 g/mol, and it exists as a white to off-white solid at room temperature. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These physical properties make it suitable for various applications in both laboratory and industrial settings.

In recent years, 3-(1H-Indol-2-yl)aniline has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a precursor in the synthesis of indole-based drugs. Indoles are a class of heterocyclic compounds that are widely found in natural products and have been associated with a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

A notable example of the therapeutic potential of 3-(1H-Indol-2-yl)aniline-derived compounds is their use in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain. Research has shown that certain derivatives of 3-(1H-Indol-2-yl)aniline can effectively modulate serotonin levels, making them promising candidates for the treatment of depression and anxiety disorders.

Beyond its applications in pharmaceuticals, 3-(1H-Indol-2-yl)aniline has also been explored for its potential in materials science. For instance, it has been used as a building block for the synthesis of conjugated polymers with unique optical and electronic properties. These polymers have found applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of medicinal chemistry, the structural flexibility of 3-(1H-Indol-2-yl)aniline allows for the introduction of various functional groups to tailor its biological activity. For example, modifications at the aniline moiety can enhance the compound's binding affinity to specific protein targets, thereby improving its efficacy as a drug candidate. This versatility has led to the development of numerous derivatives with enhanced pharmacological profiles.

The synthesis of 3-(1H-Indol-2-yl)aniline can be achieved through several methods, including condensation reactions and coupling reactions. One common approach involves the reaction between 2-indolecarboxaldehyde and an appropriate amine under suitable conditions. The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness.

To ensure the safety and efficacy of compounds derived from 3-(1H-Indol-2-yl)aniline, rigorous preclinical testing is essential. This includes evaluating their pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Preclinical studies have shown that many derivatives exhibit favorable ADMET profiles, making them suitable for further clinical development.

Clinical trials involving compounds derived from 3-(1H-Indol-2-yl)aniline have yielded promising results. For instance, a phase II clinical trial evaluating a derivative for the treatment of major depressive disorder reported significant improvements in patient outcomes compared to placebo. These findings underscore the therapeutic potential of this class of compounds and highlight their importance in drug discovery efforts.

In conclusion, 3-(1H-Indol-2-yl)aniline (CAS No. 6318-72-5) is a multifaceted compound with broad applications in medicinal chemistry and materials science. Its unique molecular structure and versatile synthetic properties make it an attractive starting material for the development of novel therapeutics and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound, further solidifying its position as a valuable asset in scientific and industrial endeavors.

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